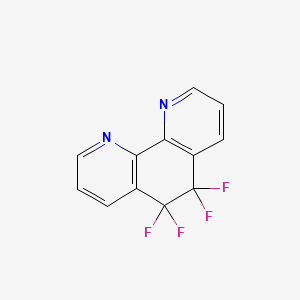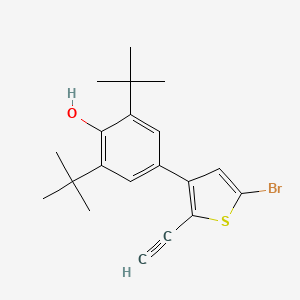![molecular formula C23H28O5 B14271273 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate CAS No. 139056-14-7](/img/structure/B14271273.png)
4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate is an organic compound characterized by its ester functional groups and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid and 4-[(3-methylbutoxy)carbonyl]phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aromatic rings in 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate is used as a building block for synthesizing more complex molecules. Its ester groups make it a versatile intermediate in organic synthesis.
Biology
The compound can be used in the development of bioactive molecules. Its structural features allow for modifications that can lead to potential pharmaceutical agents.
Medicine
Research into this compound includes its potential use in drug delivery systems. The ester linkages can be hydrolyzed under physiological conditions, releasing active pharmaceutical ingredients in a controlled manner.
Industry
In the industrial sector, this compound is explored for its use in the production of polymers and resins. Its aromatic structure contributes to the thermal stability and mechanical properties of the resulting materials.
Mécanisme D'action
The mechanism by which 4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate exerts its effects depends on its application. In drug delivery, the ester bonds are hydrolyzed by esterases, releasing the active drug. The aromatic rings can interact with biological targets through π-π stacking or hydrophobic interactions, influencing the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Butoxybenzoic acid: Similar in structure but lacks the ester linkage to the 3-methylbutoxy group.
4-Hydroxybenzoic acid: Precursor in the synthesis of the target compound.
4-[(3-Methylbutoxy)carbonyl]phenol: Intermediate in the synthesis process.
Uniqueness
4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate is unique due to its dual ester linkages and the presence of both butoxy and 3-methylbutoxy groups
This compound’s versatility and unique structural features make it a valuable subject of study in both academic and industrial research.
Propriétés
Numéro CAS |
139056-14-7 |
|---|---|
Formule moléculaire |
C23H28O5 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
[4-(3-methylbutoxycarbonyl)phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C23H28O5/c1-4-5-15-26-20-10-6-19(7-11-20)23(25)28-21-12-8-18(9-13-21)22(24)27-16-14-17(2)3/h6-13,17H,4-5,14-16H2,1-3H3 |
Clé InChI |
FUWLXCGWKSRFMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
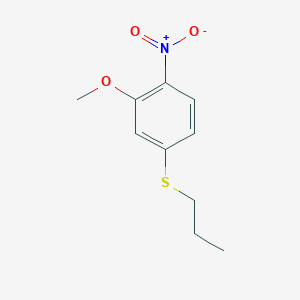
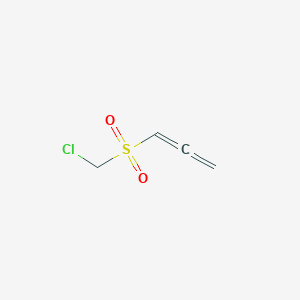
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
![2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14271209.png)
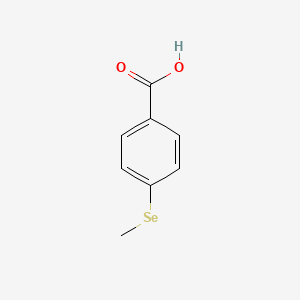
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)

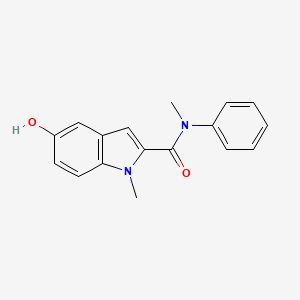
![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)

